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Drug Profile and Mechanism of Action

Sabizabulin (VERU-111) is a novel, oral cytoskeleton disruptor that represents a new class of
microtubule-targeting agents. Its unique mechanism of action involves binding to the colchicine binding site
on B-tubulin and forming strong hydrogen bonds with a unique site on a-tubulin. This dual targeting results
in cross-linking of o and [ tubulin subunits, leading to low nanomelar inhibition of microtubule

formation and induction of microtubule depolymerization [1].

Unlike taxanes which stabilize microtubules, sabizabulin disrupts the cytoskeleton by causing microtubule
fragmentation. This mechanism also directly represses transcription of B-tubulin isoforms (including BIII
and BIV), which are common mediators of drug resistance. Additionally, treatment with sabizabulin arrests

cell cycle at the G2-M phase and activates caspase-3 and -9, cleaving PARP to induce apoptosis [1].

A key advantage in prostate cancer specifically is that sabizabulin disrupts androgen receptor transport
through its cytoskeletal effects, providing an additional anti-cancer mechanism relevant to this malignancy
[2] [3]. The drug demonstrates good blood-brain barrier penetration and is not a substrate for CYP3A4 or
proteins involved in multidrug resistance (P-glycoprotein, multidrug resistance proteins, and breast cancer

resistance protein), potentially allowing it to overcome common resistance mechanisms [1].
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Clinical Trial Efficacy Data

The phase Ib/II study (NCT03752099) enrolled men with mCRPC who had progressed on at least one prior
androgen receptor-targeting agent. The trial design consisted of a phase Ib dose-escalation portion (n=39)
using a 3+3 design with doses ranging from 4.5-81 mg, followed by a phase II expansion portion (n=41) at

the recommended phase IT dose of 63 mg daily [1].

Table 1: Efficacy Outcomes from Phase Ib/II Clinical Trial

Efficacy Parameter Result Patient Population

Objective Response Rate 20.7% (6 of 29 patients) Patients with measurable

(RECIST 1.1) disease [1]

Response Breakdown 1 complete response, 5 partial Patients with measurable

responses disease [1]

PSA Declines 29.2% (14 of 48 patients) All patients receiving =263 mg
[1]

Median Radiographic PFS 11.4 months All patients receiving 263 mg
(n=55) [1]

Durable Responses >2.75 years Long-term responders [1]

In the phase Ib portion, among 10 patients who reached at least 4 cycles of continuous dosing, 6 had any
PSA response, with 2 achieving >50% PSA decline. Two patients had partial responses, while the remaining
8 achieved stable disease. The median radiographic progression-free survival (rPFS) in this group was

greater than 12 months (range: 6.0-28+ months) [4].

Safety and Tolerability Profile

Sabizabulin demonstrated a favorable safety profile at the 63 mg daily dose, with no clinically significant

neurotoxicity or neutropenia observed—common limitations with taxane chemotherapy [1] [5] [4].
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Table 2: Safety Profile of Sabizabulin 63 mg Daily Dosing

Adverse Event

All Grades Frequency

Grade =3 Frequency

Notes

Diarrhea

Fatigue

ALT Elevation

AST Elevation

Nausea

Neutropenia

Neurotoxicity

Most common

Common

Common

Common

Common

Not observed

Not observed

7.4%

5.6%

5.6%

3.7%

Not reported

Not observed

Not observed

Predominantly Grade 1-2 [1]

Predominantly Grade 1-2 [1]

Predominantly Grade 1-2 [1]

Predominantly Grade 1-2 [1]

Predominantly Grade 1-2 [2] [3]

[1] [4]

[1] [4]

The most common adverse events were gastrointestinal in nature (diarrhea, nausea) and fatigue, which were

predominantly Grade 1-2 and manageable. The maximum tolerated dose (MTD) was not reached in the

phase Ib portion, supporting the feasibility of chronic oral daily dosing [1] [2].

Experimental Protocols

Clinical Trial Design Protocol

Study Title: Phase Ib/II, Multicenter, Open-Label Study of Sabizabulin in Men with Metastatic Castration-

Resistant Prostate Cancer [1]

Patient Population:

¢ Key Inclusion Criteria: Men >18 years with mCRPC (PCWGS3 criteria), PSA =22.0 ng/mL, ECOG
performance status <2, progression on at least one novel androgen receptor-targeting agent [1]

e Phase Ib: Allowed one prior taxane chemotherapy for mCRPC [1]
e Phase II: No prior chemotherapy for mCRPC permitted [1]
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Phase Ib Dose Escalation Design:

¢ Utilized standard 3+3 design [1]

e Dose levels: 4.5, 9, 18, 36, 63, and 81 mg [1]

e Initial schedule: 7 days on/14 days off in 21-day cycles [1]

e Intrapatient dose escalation and increased frequency allowed based on tolerance [1]
e DLT period defined as first 4 weeks of treatment [1]

Phase IT Expansion:

e Patients received recommended phase Il dose of 63 mg daily [1]
e Primary objectives: Safety, MTD, and recommended phase Il dose [1]
e Secondary objectives: Antitumor activity by PCWG3 and RECIST 1.1 criteria [1]

Efficacy Assessment:

e Radiographic assessments performed regularly [1]
e PSAlevels measured periodically [1]
¢ Objective tumor response evaluated per RECIST 1.1 [1]

Safety Assessment:

¢ Adverse events monitored continuously and graded per CTCAE v5.0 [1]

¢ Dose-limiting toxicities defined as: Grade 4 neutropenia or Grade 3 febrile neutropenia; Grade 4
thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage; Grade 3-4 non-hematologic
toxicity (with specific exceptions); specific liver enzyme elevations; any toxicity judged unsafe by
investigators [1]

Preclinical Assessment Protocol

Microtubule Disruption Assay:

e Purpose: Evaluate sabizabulin's effect on microtubule polymerization and cytoskeletal integrity [1]

e Methods: Cell-free tubulin polymerization assays; immunofluorescence staining of microtubules in
prostate cancer cell lines; comparison with other microtubule-targeting agents (taxanes, vinca
alkaloids) [1]

¢ Endpoint Measurements: Tubulin polymerization kinetics; microtubule organization and
fragmentation; cytoskeletal morphology [1]

Androgen Receptor Transport Assay:
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e Purpose: Assess impact of cytoskeletal disruption on androgen receptor trafficking [2] [3]

e Methods: Prostate cancer cell lines with AR reporter constructs; immunofluorescence and live-cell
imaging of AR localization; measurement of AR transcriptional activity [1]

¢ Endpoint Measurements: AR nuclear translocation; ARE-driven reporter activity; expression of AR
target genes [1]

Antiproliferative Activity Assessment:

¢ Purpose: Determine sabizabulin's inhibitory effects across prostate cancer models [1]

¢ Methods: Cell viability assays (MTT, CellTiter-Glo) in various prostate cancer cell lines (including
those resistant to androgen receptor-targeting agents and taxanes); xenograft studies in
immunodeficient mice [1]

¢ Endpoint Measurements: IC50 values; tumor growth inhibition; time to tumor progression [1]

Current Clinical Development Status

Based on the positive phase Ib/II results, the phase III VERACITY trial (NCT04844749) is currently
enrolling patients [1] [5] [6].

VERACITY Trial Design:

¢ Population: Chemotherapy-naive men with mCRPC who failed at least one androgen receptor
targeting agent [3] [6]

¢ Design: Open-label, randomized (2:1), multicenter [3]

¢ Intervention: Sabizabulin 32 mg daily (with similar bioavailability to the 63 mg formulation used in
earlier studies) versus alternative androgen receptor targeting agent (control) [3]

¢ Primary Endpoint: Radiographic progression-free survival [3]

e Target Enrollment: Approximately 245 patients [3]

¢ Clinical Sites: 45 centers in the US and Europe [3] [6]

The promising efficacy and favorable safety profile observed in early-phase trials, along with its novel
mechanism of action and oral administration, position sabizabulin as a potential treatment option for

mCRPC patients who have progressed on androgen receptor-targeting agents [6].

Schematic Diagrams
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Mechanism of Action Pathway
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Clinical Development Workflow
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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